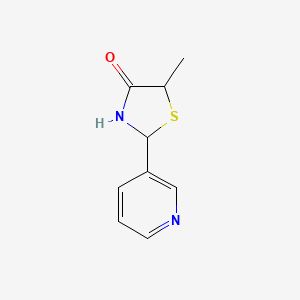5-Methyl-2-(3-pyridyl)thiazolidin-4-one
CAS No.:
Cat. No.: VC14147589
Molecular Formula: C9H10N2OS
Molecular Weight: 194.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10N2OS |
|---|---|
| Molecular Weight | 194.26 g/mol |
| IUPAC Name | 5-methyl-2-pyridin-3-yl-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C9H10N2OS/c1-6-8(12)11-9(13-6)7-3-2-4-10-5-7/h2-6,9H,1H3,(H,11,12) |
| Standard InChI Key | HBJYXEMQCRRCKC-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)NC(S1)C2=CN=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
5-Methyl-2-(3-pyridyl)thiazolidin-4-one features a thiazolidin-4-one core substituted with a methyl group at position 5 and a pyridin-3-yl group at position 2. Its IUPAC name is 5-methyl-2-pyridin-3-yl-1,3-thiazolidin-4-one, and its canonical SMILES representation is CC1C(=O)NC(S1)C2=CN=CC=C2. The compound’s three-dimensional structure is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the NH group of the thiazolidinone ring. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂OS |
| Molecular Weight | 194.26 g/mol |
| IUPAC Name | 5-methyl-2-pyridin-3-yl-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C9H10N2OS/c1-6-8(12)11-9(13-6)7-3-2-4-10-5-7/h2-6,9H,1H3,(H,11,12) |
| Standard InChIKey | HBJYXEMQCRRCKC-UHFFFAOYSA-N |
The pyridine ring contributes to the compound’s aromaticity and enhances its solubility in polar solvents, while the thiazolidinone core provides a reactive site for structural modifications .
Spectroscopic Data
-
¹H NMR: The methyl group at position 5 appears as a singlet at δ 1.5–1.7 ppm, while the pyridinyl protons resonate between δ 7.2–8.5 ppm .
-
¹³C NMR: The carbonyl carbon of the thiazolidinone ring is observed at δ 170–175 ppm, and the pyridinyl carbons appear at δ 120–150 ppm .
-
IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N–H stretch) confirm the thiazolidinone structure .
Synthesis and Structural Optimization
Key Synthetic Routes
The synthesis of 5-methyl-2-(3-pyridyl)thiazolidin-4-one typically involves cyclocondensation reactions. A representative method, adapted from recent work on pyridine-thiazolidinone hybrids , proceeds as follows:
-
Thiosemicarbazone Formation: 3-Pyridinecarboxaldehyde reacts with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazone intermediate.
-
Cyclization: The intermediate is treated with ethyl bromoacetate in the presence of sodium acetate, leading to cyclization and formation of the thiazolidinone ring.
-
Methylation: Introduction of the methyl group at position 5 is achieved using methyl iodide under basic conditions.
Reaction Conditions:
Structural Modifications
Recent studies have explored derivatives of 5-methyl-2-(3-pyridyl)thiazolidin-4-one to enhance bioactivity:
-
5-Acetyl Substitution: Replacement of the methyl group with an acetyl moiety improved anti-proliferative activity against HEp-2 cells (IC₅₀ = 5.9 μg/mL) .
-
Benzylidene Derivatives: Addition of a 4-fluorobenzylidene group at position 5 increased selectivity for cancer cells over normal Vero cells .
Pharmacological Activities
Anti-Proliferative Effects
In a 2024 study, 5-methyl-2-(3-pyridyl)thiazolidin-4-one derivatives demonstrated potent activity against human cancer cell lines :
| Compound | HEp-2 IC₅₀ (μg/mL) | HepG2 IC₅₀ (μg/mL) | Selectivity Index (HEp-2/Vero) |
|---|---|---|---|
| 8a (5-acetyl) | 5.9 | 12.4 | 8.2 |
| 13a | 7.5 | 9.8 | 6.5 |
Mechanistic studies suggest inhibition of CDK2 and GSK3β kinases, which regulate cell cycle progression and apoptosis .
Structure-Activity Relationships (SAR)
Critical structural features influencing bioactivity include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume